molecular formula C18H15N3O3 B2648947 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034375-85-2

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2648947
CAS No.: 2034375-85-2
M. Wt: 321.336
InChI Key: QGWQAILYIDZGCB-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazole ring via an ethyl chain. The presence of both furan and pyrazole rings in its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with an amine derivative containing the furan and pyrazole rings under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxamide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted carboxamides.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
  • N-(2-(furan-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide
  • N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide

Uniqueness

This compound is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure can lead to diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(17-9-13-3-1-2-4-16(13)24-17)19-6-7-21-11-15(10-20-21)14-5-8-23-12-14/h1-5,8-12H,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWQAILYIDZGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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